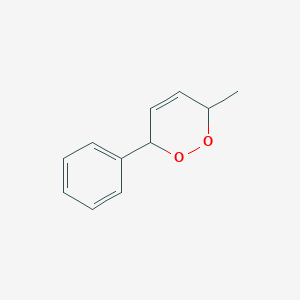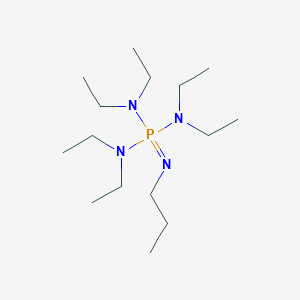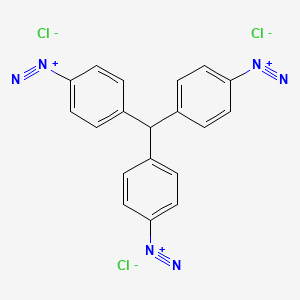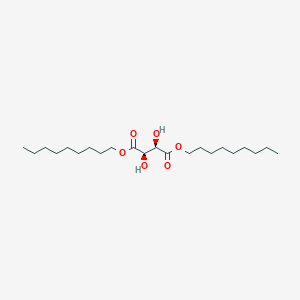
3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine: is an organic compound with the molecular formula C11H12O2 It belongs to the class of heterocyclic compounds, specifically dioxines, which are characterized by a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetaldehyde with methyl vinyl ketone in the presence of a catalyst to form the desired dioxine ring . The reaction conditions often include the use of an acid catalyst and a solvent such as toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of more saturated dioxine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool in understanding the behavior of similar heterocyclic compounds in biological systems .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers and other advanced materials .
Mecanismo De Acción
The mechanism by which 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress responses and metabolic regulation .
Comparación Con Compuestos Similares
3-Methyl-6-phenyl-1,2-dioxine: Similar structure but lacks the dihydro component.
6-Phenyl-3,6-dihydro-1,2-dioxine: Similar but without the methyl group.
3,6-Dihydro-1,2-dioxine: Lacks both the phenyl and methyl groups.
Uniqueness: 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity. These substituents influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs .
Propiedades
Número CAS |
81699-44-7 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-methyl-6-phenyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H12O2/c1-9-7-8-11(13-12-9)10-5-3-2-4-6-10/h2-9,11H,1H3 |
Clave InChI |
XPBVFUUUMOUOJT-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC(OO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)




![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)



![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
